3-Butylbenzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
3-Butylbenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the benzotriazinone family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Photocatalytic Synthesis: One of the methods to synthesize 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one involves a regioselective visible-light-mediated denitrogenative alkene insertion.
Nickel-Catalyzed Cross-Coupling: Another method involves nickel-catalyzed cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the methods mentioned above can be scaled up for industrial applications, especially the photocatalytic synthesis which is efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often use reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
3-Butylbenzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: A similar compound with a different substituent at the 3-position.
3-Methylbenzo[d][1,2,3]triazin-4(3H)-one: Another similar compound with a methyl group at the 3-position.
Uniqueness
3-Butylbenzo[d][1,2,3]triazin-4(3H)-one is unique due to its butyl substituent, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
IUPAC Name |
3-butyl-1,2,3-benzotriazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWSYQWIQGAWMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.